molecular formula C44H40N2P2 B8514485 N,N'-(Cyclohexane-1,2-diyl)bis(1-(2-(diphenylphosphaneyl)phenyl)methanimine)

N,N'-(Cyclohexane-1,2-diyl)bis(1-(2-(diphenylphosphaneyl)phenyl)methanimine)

Cat. No.: B8514485
M. Wt: 658.7 g/mol
InChI Key: GCUKRENTSKVSIL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N’-Bis[2-(diphenylphosphino)benzylidene]-1,2-cyclohexanediamine is a chiral ligand widely used in coordination chemistry. This compound is known for its ability to form stable complexes with various metals, making it valuable in catalysis and other chemical applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-Bis[2-(diphenylphosphino)benzylidene]-1,2-cyclohexanediamine typically involves the condensation of 2-(diphenylphosphino)benzaldehyde with 1,2-cyclohexanediamine. The reaction is carried out under an inert atmosphere, often using solvents like dichloromethane or toluene . The reaction conditions include refluxing the mixture for several hours, followed by purification through recrystallization or chromatography .

Industrial Production Methods

While specific industrial production methods are not widely documented, the synthesis on a larger scale would likely involve similar reaction conditions with optimization for yield and purity. Industrial processes may also incorporate continuous flow techniques to enhance efficiency and scalability .

Mechanism of Action

The mechanism by which N,N’-Bis[2-(diphenylphosphino)benzylidene]-1,2-cyclohexanediamine exerts its effects involves the formation of stable metal-ligand complexes. These complexes can activate substrates through coordination, facilitating various chemical transformations. The molecular targets include transition metals, and the pathways involved often pertain to catalytic cycles in organic synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N’-Bis[2-(diphenylphosphino)benzylidene]-1,2-cyclohexanediamine is unique due to its chiral nature and the ability to form highly stable complexes with a variety of metals. This makes it particularly valuable in asymmetric catalysis, where enantioselectivity is crucial .

Properties

Molecular Formula

C44H40N2P2

Molecular Weight

658.7 g/mol

IUPAC Name

1-(2-diphenylphosphanylphenyl)-N-[2-[(2-diphenylphosphanylphenyl)methylideneamino]cyclohexyl]methanimine

InChI

InChI=1S/C44H40N2P2/c1-5-21-37(22-6-1)47(38-23-7-2-8-24-38)43-31-17-13-19-35(43)33-45-41-29-15-16-30-42(41)46-34-36-20-14-18-32-44(36)48(39-25-9-3-10-26-39)40-27-11-4-12-28-40/h1-14,17-28,31-34,41-42H,15-16,29-30H2

InChI Key

GCUKRENTSKVSIL-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C(C1)N=CC2=CC=CC=C2P(C3=CC=CC=C3)C4=CC=CC=C4)N=CC5=CC=CC=C5P(C6=CC=CC=C6)C7=CC=CC=C7

Origin of Product

United States

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